molecular formula C4H6N2O B13632119 2-(3-methyl-3H-diazirin-3-yl)acetaldehyde CAS No. 25056-00-2

2-(3-methyl-3H-diazirin-3-yl)acetaldehyde

Cat. No.: B13632119
CAS No.: 25056-00-2
M. Wt: 98.10 g/mol
InChI Key: GFLJNYQMIIBKIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-3H-diazirin-3-yl)acetaldehyde is an organic compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-3H-diazirin-3-yl)acetaldehyde typically involves the formation of the diazirine ring followed by the introduction of the aldehyde group. One common method starts with the preparation of diaziridines from ketones through oximation, tosylation, and treatment with ammonia. The diaziridines are then oxidized to form diazirines .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-3H-diazirin-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Reactions involving the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: 2-(3-methyl-3H-diazirin-3-yl)acetic acid.

    Reduction: 2-(3-methyl-3H-diazirin-3-yl)ethanol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(3-methyl-3H-diazirin-3-yl)acetaldehyde is widely used in scientific research due to its photo-reactive properties. It is commonly employed in:

    Chemistry: As a photoaffinity label to study molecular interactions.

    Biology: To investigate protein-protein and protein-nucleic acid interactions.

    Medicine: In drug discovery and development to identify binding sites of potential drug candidates.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)acetaldehyde involves the generation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various chemical bonds, allowing the compound to form covalent bonds with nearby molecules. This property makes it a valuable tool for studying molecular interactions and labeling biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-3H-diazirin-3-yl)acetic acid
  • 2-(3-methyl-3H-diazirin-3-yl)ethanol
  • (3-methyl-3H-diazirin-3-yl)methanamine

Uniqueness

2-(3-methyl-3H-diazirin-3-yl)acetaldehyde is unique due to its aldehyde functional group, which allows for additional chemical modifications and reactions compared to its similar compounds. This makes it particularly versatile in various research applications .

Properties

IUPAC Name

2-(3-methyldiazirin-3-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-4(2-3-7)5-6-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLJNYQMIIBKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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